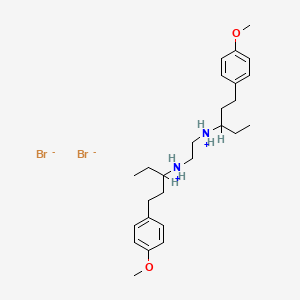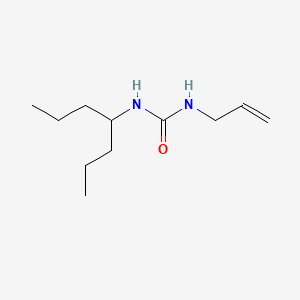
Urea, 1-allyl-3-(4-heptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(4-heptyl)-: is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, 1-allyl-3-(4-heptyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of allylamine and 4-heptylamine with an isocyanate can yield the desired urea derivative . Another method involves the reaction of carbamoyl chlorides with amines under controlled conditions .
Industrial Production Methods: Industrial production of N-substituted ureas often employs scalable and environmentally friendly processes. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic solvents . This method is not only efficient but also promotes high chemical purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-allyl-3-(4-heptyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl or heptyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of N-substituted urea derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, 1-allyl-3-(4-heptyl)- is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be explored for its potential therapeutic properties. Urea derivatives are known for their biological activity, and this specific derivative may exhibit unique pharmacological effects .
Industry: In the industrial sector, Urea, 1-allyl-3-(4-heptyl)- can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mécanisme D'action
The mechanism of action of Urea, 1-allyl-3-(4-heptyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and activity of proteins and other biomolecules . The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Urea, 1-allyl-3-(4-methyl)-
- Urea, 1-allyl-3-(4-ethyl)-
- Urea, 1-allyl-3-(4-butyl)-
Uniqueness: Urea, 1-allyl-3-(4-heptyl)- is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, the heptyl group provides distinct hydrophobic characteristics, potentially affecting its solubility and reactivity .
Propriétés
Numéro CAS |
40755-07-5 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
1-heptan-4-yl-3-prop-2-enylurea |
InChI |
InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14) |
Clé InChI |
ZUQYRNJZPLAUMM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)NC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


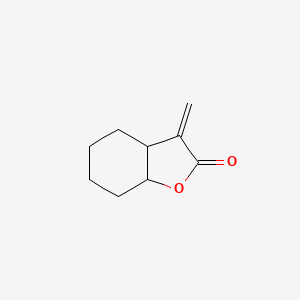

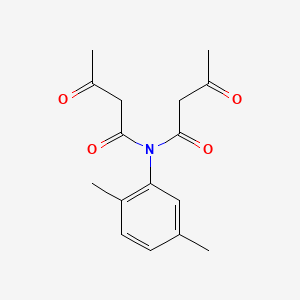
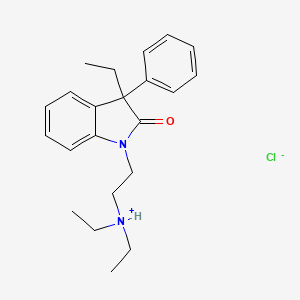
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
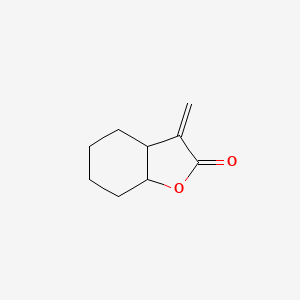
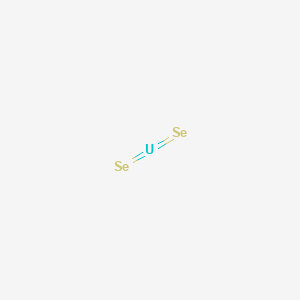
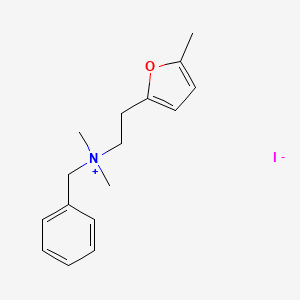
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
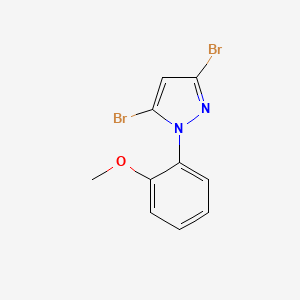

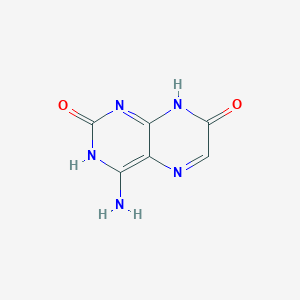
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
